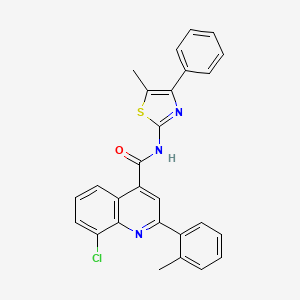
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBPT, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBPT is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 414.42 g/mol.
Mecanismo De Acción
The mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The neuroprotective properties of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. The anti-inflammatory activity of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may be mediated through its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have reported that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the aggregation of amyloid-beta peptides. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the effects of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-cancer activity against various cancer cell lines. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
Several future directions for the research on 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be identified. Firstly, further studies are needed to elucidate the mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which will help in identifying its potential therapeutic applications. Secondly, studies are needed to evaluate the safety and efficacy of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo, as most of the current studies have been conducted in vitro. Thirdly, the development of more efficient synthesis methods for 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may help in increasing its availability for research purposes. Finally, the potential use of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer drugs or therapies should be explored, as this may enhance its anti-cancer activity and reduce its potential side effects.
Aplicaciones Científicas De Investigación
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have reported that 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-11-8-12(2)17(13(3)9-11)22-19(25)15(18(24)21-20(22)26)10-14-6-4-5-7-16(14)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBXEVIJLAZIIU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



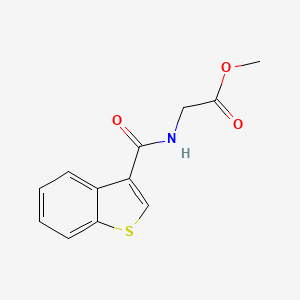
![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

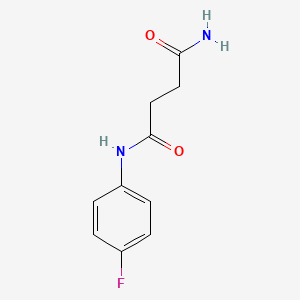
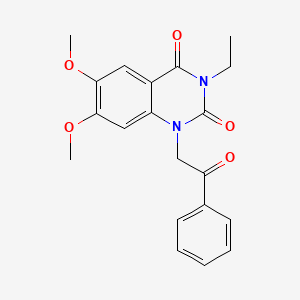
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
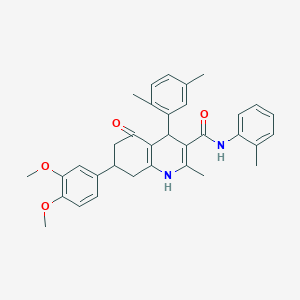
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
